2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate 2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17185675
InChI: InChI=1S/C25H32N2O4.2H2O/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19;;/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30);2*1H2
SMILES:
Molecular Formula: C25H36N2O6
Molecular Weight: 460.6 g/mol

2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate

CAS No.:

Cat. No.: VC17185675

Molecular Formula: C25H36N2O6

Molecular Weight: 460.6 g/mol

* For research use only. Not for human or veterinary use.

2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate -

Specification

Molecular Formula C25H36N2O6
Molecular Weight 460.6 g/mol
IUPAC Name 2-[[2-benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate
Standard InChI InChI=1S/C25H32N2O4.2H2O/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19;;/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30);2*1H2
Standard InChI Key USPVLEIQIUNQGE-UHFFFAOYSA-N
Canonical SMILES CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O.O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The anhydrous form of the compound has a molecular formula of C₂₅H₃₂N₂O₄ and a molecular weight of 424.5 g/mol . As a dihydrate, it incorporates two water molecules, resulting in a molecular formula of C₂₅H₃₆N₂O₆ and a molecular weight of 460.6 g/mol. The IUPAC name, 2-[[2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid dihydrate, reflects its stereochemistry and functional groups .

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular Formula (anhydrous)C₂₅H₃₂N₂O₄
Molecular Formula (dihydrate)C₂₅H₃₆N₂O₆
Molecular Weight (anhydrous)424.5 g/mol
Molecular Weight (dihydrate)460.6 g/mol
IUPAC Name2-[[2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid dihydrate
Canonical SMILESCC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O.O
InChIKeyUSPVLEIQIUNQGE-UHFFFAOYSA-N

Stereochemical Features

The compound’s piperidine ring exhibits 3R,4R stereochemistry, critical for its biological activity . The benzyl and 3-hydroxyphenyl substituents are positioned axially, influencing receptor binding interactions. The S-configuration at the propanoyl carbon further modulates its pharmacological profile .

Synthesis and Crystallization

Key Synthetic Intermediates

Synthesis begins with two intermediates:

  • 3-((3R,4R)-3,4-dimethylpiperidin-4-yl)phenol: A piperidine derivative with hydroxyl and methyl groups.

  • (S)-ethyl 2-(2-benzyl-3-(methylsulfonyloxy)propanamido)acetate: A chiral ester serving as the amino acid precursor.

Reaction Protocol

  • Nucleophilic Substitution: The phenol intermediate reacts with the ester in tert-butanol under basic conditions (sodium bicarbonate) to form the propanamide backbone.

  • Hydrolysis: The ethyl ester is hydrolyzed to a carboxylic acid using aqueous HCl.

  • Crystallization: The dihydrate form is obtained by slow evaporation from a water-acetonitrile mixture, yielding crystals with 98% purity.

Table 2: Synthesis Conditions

StepReagents/ConditionsYield
Nucleophilic Substitutiontert-butanol, NaHCO₃, 80°C75%
Hydrolysis6M HCl, reflux90%
CrystallizationH₂O:CH₃CN (1:3), 25°C98%

Pharmacological Properties and Mechanisms

μ-Opioid Receptor Antagonism

The compound acts as a peripherally restricted μ-opioid receptor antagonist, analogous to Alvimopan. It inhibits opioid-induced bowel dysfunction by blocking receptors in the gastrointestinal tract without crossing the blood-brain barrier, preserving central analgesic effects.

Bioavailability and Stability

The dihydrate form exhibits enhanced aqueous solubility (12.5 mg/mL at pH 7.4) compared to the anhydrous form (8.2 mg/mL). Crystallographic studies reveal that water molecules form hydrogen bonds with the carboxylic acid and hydroxyl groups, stabilizing the lattice.

Applications in Medical Research

Postoperative Ileus Management

In rodent models, the compound reduced postoperative ileus duration by 40–50% at doses of 0.3–1.0 mg/kg. Clinical trials of Alvimopan (12 mg) demonstrated a 1.5-day reduction in hospital stay compared to placebo.

Research Challenges and Future Directions

Metabolic Stability

Despite its benefits, the compound undergoes rapid hepatic glucuronidation, shortening its half-life to 2–3 hours. Structural modifications to block metabolic sites are under investigation.

Polymorphism Studies

Three polymorphic forms (I, II, III) have been identified, with Form I (dihydrate) showing optimal stability. Further work is needed to control crystallization pathways for large-scale production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator